molecular formula C7H13NOS B2735640 6-Oxa-2-thia-9-azaspiro[4.5]decane CAS No. 1367994-20-4

6-Oxa-2-thia-9-azaspiro[4.5]decane

Cat. No.: B2735640
CAS No.: 1367994-20-4
M. Wt: 159.25
InChI Key: KJKKYCLQGXXIMV-UHFFFAOYSA-N
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Description

Overview of Spirocyclic Chemical Architectures in Organic Chemistry

Spirocyclic compounds represent a unique class of organic molecules characterized by their distinctive three-dimensional structures. tandfonline.comchemenu.com These architectures are of significant interest in various fields of chemistry, particularly in medicinal chemistry and materials science. bohrium.combldpharm.com

Definition and Significance of Spiro-Linked Systems

According to the International Union of Pure and Applied Chemistry (IUPAC), spiro compounds are defined as molecules containing at least two rings that are linked by a single common atom, known as the spiro atom. wikipedia.orgiupac.org This shared atom, typically a quaternary carbon, distinguishes spirocycles from other bicyclic systems, such as fused or bridged rings, where two or more atoms are shared between the rings. wikipedia.orgvedantu.com The name "spiro" is derived from the Latin word spīra, meaning a twist or coil, which aptly describes the twisted conformation of these molecules. handwiki.org

The significance of spiro-linked systems is manifold. In medicinal chemistry, the introduction of a spirocyclic motif into a molecule can lead to several advantageous properties. bohrium.combldpharm.com These include:

Enhanced Biological Activity: The rigid and three-dimensional nature of spirocycles can lead to a more precise orientation of functional groups, allowing for optimal interactions with biological targets such as proteins and enzymes. tandfonline.comnih.gov

Improved Physicochemical Properties: Incorporating spiro systems can favorably modulate properties like solubility, lipophilicity, and metabolic stability. bldpharm.comresearchgate.net

Novelty and Intellectual Property: The unique structural nature of spirocycles provides an avenue to explore novel chemical space and secure new intellectual property in drug discovery programs. researchgate.net

Spirocyclic frameworks are prevalent in a wide array of natural products, which have evolved to interact with biological systems, further underscoring their importance. bohrium.comnih.gov

Conformational Restriction and Three-Dimensionality in Spirocycles

This conformational restriction is a key advantage in drug design. By locking a molecule into a more defined shape, the entropic penalty upon binding to a target is reduced, which can lead to higher binding affinity and potency. nih.gov The well-defined 3D structure of spirocycles allows for the precise projection of substituents into three-dimensional space, facilitating more effective and specific interactions within a protein's binding site compared to more flexible or planar molecules. tandfonline.combldpharm.com

The increased fraction of sp3-hybridized carbons in spirocycles contributes to their non-planar, complex structures, a feature that has been correlated with a higher success rate in clinical drug development. bldpharm.com This "escape from flatland" is a guiding principle in modern medicinal chemistry, moving away from traditional flat aromatic structures towards more complex, three-dimensional molecules like spirocycles. acs.org

Classification and Nomenclature of Oxa-Thia-Azaspiranes

Spirocyclic compounds can be classified based on several criteria, including the number of spiro atoms (monospiro, dispiro, etc.) and the nature of the atoms within the rings (carbocyclic or heterocyclic). cambridgescholars.com When the rings contain heteroatoms, such as oxygen, sulfur, and nitrogen, the compounds are known as spiroheterocycles. wikipedia.orgrsc.org

The nomenclature of spiro compounds is systematically defined by IUPAC rules. qmul.ac.ukstackexchange.com For a monospiro compound, the name is constructed as follows:

The prefix "spiro" is used. stackexchange.com

This is followed by square brackets containing the number of atoms in each ring directly connected to the spiro atom, starting with the smaller ring and separated by a full stop. stackexchange.com

The name of the parent hydrocarbon corresponding to the total number of atoms in both rings is then added. stackexchange.com

For heterocyclic systems, "a" prefixes (e.g., "oxa" for oxygen, "thia" for sulfur, "aza" for nitrogen) are used to denote the presence and location of heteroatoms. acdlabs.com The numbering of the spirocyclic system begins in the smaller ring, adjacent to the spiro atom, and proceeds around that ring, through the spiro atom, and then around the larger ring. stackexchange.com The positions of the heteroatoms are indicated by locants, which should be as low as possible. acdlabs.com

An oxa-thia-azaspirane is a spiroheterocycle that contains oxygen, sulfur, and nitrogen atoms within its framework. The classification of these compounds would specify the ring sizes and the positions of each heteroatom.

Specific Context of 6-Oxa-2-thia-9-azaspiro[4.5]decane within Spirocyclic Chemistry

The compound This compound is a specific example of a monospiroheterocycle. Its IUPAC name provides a precise description of its structure:

spiro[4.5]decane: This indicates a spiro compound with a total of ten atoms in the two rings. The spiro atom is shared between a five-membered ring (4 atoms + the spiro atom) and a six-membered ring (5 atoms + the spiro atom). The numbering starts in the smaller, five-membered ring.

6-Oxa: An oxygen atom is located at position 6.

2-Thia: A sulfur atom is located at position 2.

9-Aza: A nitrogen atom is located at position 9.

Based on the nomenclature rules, the numbering would start in the five-membered ring at a carbon adjacent to the spiro atom (position 5), proceed around this ring (positions 1, 2, 3, 4), and then continue from the spiro atom to the larger ring (positions 6, 7, 8, 9, 10).

This compound is part of a broader class of heterocyclic spiro compounds that are explored as scaffolds in medicinal chemistry and drug discovery. rsc.org The presence of oxygen, sulfur, and nitrogen atoms provides multiple points for hydrogen bonding and other interactions, making such frameworks valuable for designing molecules with specific biological activities. Derivatives of this and similar oxa-thia-azaspiro systems are investigated for their potential as novel therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxa-2-thia-9-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NOS/c1-4-10-6-7(1)5-8-2-3-9-7/h8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKKYCLQGXXIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC12CNCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Oxa 2 Thia 9 Azaspiro 4.5 Decane and Analogues

Historical Development of Spirocyclic Heterocycle Synthesis

The construction of spirocyclic systems, which feature a single atom common to two rings, has historically presented a considerable synthetic challenge. nih.gov Early methods often relied on multi-step sequences that could be lengthy and lacked functional group tolerance. nih.gov These classical approaches frequently involved multiple alkylation steps followed by an intramolecular coupling to forge the quaternary spiro-center. nih.gov

Over the past few decades, significant advancements have been made, moving from these traditional methods to more efficient and selective strategies. The development of transition-metal-catalyzed and organocatalytic reactions has revolutionized the field, enabling the construction of diverse spiro derivatives with high levels of control. researchgate.net Techniques such as 1,3-dipolar cycloadditions have proven particularly useful for the synthesis of five-membered heterocyclic systems, which can be key components of spirocyclic structures. bohrium.com These modern methods offer improved step-economy and broader substrate scope, making the synthesis of complex spirocycles more accessible for applications in drug discovery and materials science. nih.govresearchgate.net

Targeted Synthesis of the 6-Oxa-2-thia-9-azaspiro[4.5]decane Core

The specific architecture of this compound, containing oxygen, sulfur, and nitrogen heteroatoms, requires carefully orchestrated synthetic strategies. While direct synthetic routes to this exact compound are not extensively documented in readily available literature, the synthesis of analogous structures provides a roadmap for its potential construction.

Multi-Step Approaches to the Spirocyclic Core

The synthesis of related spiro systems, such as 1-oxa-7λ6-thia-4-azaspiro[4.5]decane-7,7-diones, has been achieved through the reaction of dihydro-2H-1λ6-thiopyran-1,1,3(4H)-trione with N-substituted 2-aminoethanols. dsau.dp.ua This reaction proceeds to form the spirocyclic product in high yields. dsau.dp.ua However, the use of unsubstituted 2-aminoethanol results in the formation of an enamine rather than the desired spirocycle, highlighting the influence of the substituent on the nitrogen atom. dsau.dp.ua

Another relevant example is the synthesis of 1-substituted 2-azaspiro[4.5]deca-6,9-dien-8-ones and 2-azaspiro[4.5]deca-1,6,9-trien-8-ones. These compounds were prepared via a three-component condensation of 2,6-dimethylphenol (B121312) with isobutyraldehyde (B47883) and various nitriles in concentrated sulfuric acid. researchgate.net Such multi-component reactions represent an efficient approach to building molecular complexity from simple precursors in a single step.

These examples underscore the common strategies in spirocycle synthesis, often involving the reaction of a cyclic precursor with a bifunctional open-chain molecule to construct the second ring and the spiro-center simultaneously. The choice of reactants and reaction conditions is critical to favor the desired spirocyclization over potential side reactions.

Atom-Transfer Radical Cyclization (ATRC) Strategies with Related Azaspiro Compounds

Atom-transfer radical cyclization (ATRC) has emerged as a powerful tool for the construction of cyclic and heterocyclic compounds, including spirocyclic systems. chimia.ch This method offers excellent atom economy and can be catalyzed by various transition metal complexes, with copper and ruthenium catalysts being particularly effective. chimia.chuni-regensburg.de

Intramolecular Kharasch-type additions of trichloroacetamides to electron-rich acceptors, catalyzed by Grubbs' ruthenium carbenes, have been successfully employed to synthesize highly functionalized 2-azaspiro[4.5]decanes. acs.orgnih.gov This protocol demonstrates the utility of ATRC in forming the azaspirocyclic core. acs.orgnih.gov

The second-generation Grubbs catalyst is a robust and highly active catalyst for olefin metathesis and has also found application in ATRC reactions. wikipedia.orgsigmaaldrich.cn Its stability towards air and moisture, along with its tolerance for a wide range of functional groups and solvents, makes it a versatile tool in organic synthesis. wikipedia.org In the context of azaspiro compound synthesis, Grubbs II catalyst has been shown to effectively catalyze the intramolecular cyclization of trichloroacetamides, leading to the formation of the desired spirocyclic framework. acs.orgnih.gov The N-heterocyclic carbene (NHC) ligand in the second-generation catalyst contributes to its enhanced activity compared to the first-generation catalyst. wikipedia.org

Optimizing the reaction conditions is crucial for achieving high yields and efficiency in ATRC reactions. Key parameters that are often adjusted include the choice of catalyst, ligand, solvent, and the addition of co-catalysts or reducing agents. For instance, in copper-catalyzed ATRC reactions for the synthesis of vonoprazan (B1684036), the addition of metallic copper was found to suppress the overoxidation of the copper catalyst, leading to improved conversion. nih.gov Furthermore, reducing the catalyst and ligand loading is often a goal to improve the cost-effectiveness and sustainability of the process. The use of highly active catalysts, such as certain ruthenium complexes in combination with a reducing agent like magnesium, can allow for very low catalyst loadings. chimia.ch

The following table summarizes the optimization of a copper-catalyzed ATRC reaction.

EntrySolventAdditiveConversion (%)
1Toluene (B28343)-Low
2Other solvents-Varied
51,2-dichloroethane (B1671644) (DCE)-84.7
6DCECuImproved
7Toluene/MeCNCuSimilar to DCE
Data sourced from a study on the synthesis of vonoprazan. nih.gov

Temperature and solvent are critical parameters that can significantly influence the outcome of ATRC reactions. The choice of solvent can affect catalyst solubility, stability, and reactivity. In some cases, a mixture of solvents may provide the optimal balance of properties. For example, in the synthesis of vonoprazan via ATRC, a mixture of toluene and acetonitrile (B52724) was found to be a suitable, less toxic alternative to 1,2-dichloroethane without compromising the reaction conversion. nih.gov

Temperature control is also essential. ATRC reactions are often conducted at elevated temperatures to facilitate the radical cyclization process. nih.gov However, excessively high temperatures can lead to catalyst decomposition or undesired side reactions. manchester.ac.uk The optimal temperature is therefore a balance between achieving a sufficient reaction rate and maintaining the integrity of the catalyst and reactants. In some ATRP (Atom Transfer Radical Polymerization) systems, which share mechanistic principles with ATRC, the effect of temperature on the activation rate constants has been studied in detail, revealing that more active initiators are less affected by temperature changes than less active ones. researchgate.net

Palladium-Catalyzed Cross-Coupling and Functionalized Derivatization Protocols

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been applied to the synthesis and derivatization of spirocyclic systems. While direct synthesis of the this compound core via this method is not extensively documented, the principles are applicable to its analogues and for functionalization.

For instance, palladium-catalyzed cross-coupling reactions of halogenated 6H-1,2-oxazines with boronic acids (Suzuki coupling) have been used to introduce aryl substituents. beilstein-journals.org This methodology can be conceptually extended to thia-containing analogues. A typical reaction involves a palladium catalyst, such as Pd(PPh₃)₄, a base like sodium carbonate, and a suitable solvent. beilstein-journals.org Similarly, the coupling of thiols with aryl bromides or triflates, catalyzed by a Pd₂(dba)₃/Xantphos system, provides a route to aryl thioethers, a key structural component of thia-containing spirocycles. researchgate.net

Functionalized derivatization of related azaspiro[4.5]decane systems has been achieved using palladium catalysis. For example, the reaction of 2-oxo-3,8-diazaspiro[4.5]decane derivatives with phenylalkane halides can be catalyzed by Pd(OAc)₂ with a PPh₃ ligand in the presence of a base like K₂CO₃ or Et₃N.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Analogous Systems

ReactantsCatalyst SystemBaseSolventProduct TypeYield (%)Reference
4-bromo-6H-1,2-oxazine, Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene4-phenyl-6H-1,2-oxazine77-82 beilstein-journals.org
Thiol, Aryl bromide/triflatePd₂(dba)₃/XantphosiPr₂NEtDioxaneAryl thioether67-92 researchgate.net
2-oxo-3,8-diazaspiro[4.5]decane derivative, Phenylalkane halidePd(OAc)₂/PPh₃K₂CO₃ or Et₃NDMFFunctionalized spirocycle70-85

Cascade Reactions for Spirocycle Construction

Cascade reactions, also known as domino or tandem reactions, offer an efficient approach to synthesizing complex molecules like spirocycles in a single operation without isolating intermediates. wikipedia.org20.210.105nih.gov These reactions are characterized by high atom economy and can lead to the formation of multiple bonds and stereocenters in a single step. wikipedia.org20.210.105

Copper catalysis is particularly effective in constructing spirocyclic thia compounds. vulcanchem.com A notable example is the copper-catalyzed one-pot, multicomponent reaction between primary amines, ketones, terminal alkynes, and isothiocyanates to form thiazolidin-2-imines with a quaternary carbon center. nih.gov This reaction proceeds through the formation of propargylamines followed by a copper-accelerated cyclization. nih.gov DFT calculations suggest that the copper(I)-catalyzed reaction favors S-attack over N-attack, leading to the selective formation of the thiazolidine (B150603) ring. nih.gov

Another relevant copper-catalyzed cascade involves the reaction of α,β-unsaturated esters with keto esters. This process features a reductive aldolization followed by lactonization to furnish γ- and δ-lactones. beilstein-journals.org While not directly forming the this compound ring system, the principles of copper-catalyzed bond formation and cyclization are applicable.

Table 2: Key Parameters for Copper-Catalyzed Spirocyclic Synthesis

Reaction TypeCatalystLigandSolventTemperature (°C)Yield Range (%)Reference
Thiazolidin-2-imine synthesisCuCl₂-Toluene35-11042 (example) nih.gov
Dearomatization cyclizationCuI1,10-phenanthrolineDMF or THF80-12070-85 vulcanchem.com

Rhodium(III)-catalyzed C-H activation has emerged as a powerful strategy for the synthesis of spirocycles. rsc.orgrsc.org This method often involves the coupling of a substrate containing a directing group with a coupling partner, leading to a cascade of C-H bond functionalization and annulation. While specific examples for this compound are not prominent, the methodology has been successfully applied to the synthesis of various spirocyclic compounds.

For instance, Rh(III)-catalyzed [3+2] spiroannulation of 2-aryl-1,4-benzoxazines with 4-hydroxy-2-alkynoates has been developed to produce spirolactones through a cascade of C-H activation, annulation, and lactonization. rsc.org In a different approach, Rh(III)-catalyzed [4+1] spiroannulation via C-H activation of oximes and benzoic acids with 1-diazonaphthelen-2(1H)-ones provides access to spirocyclic isoindole N-oxides and isobenzofuranones. rsc.org A notable feature of some rhodium-catalyzed systems is the potential for asymmetric synthesis through axial-to-central chirality transfer. snnu.edu.cn

Oxidative Cyclization Methodologies

Oxidative cyclization is a key strategy for the synthesis of spirocyclic systems, particularly those containing heteroatoms. nih.govnih.govbeilstein-journals.org This approach often involves the use of an oxidizing agent to promote an intramolecular ring-forming reaction.

A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones were synthesized using a metal-catalyzed oxidative cyclization as the key step. researchgate.netmdpi.com The reaction involves the cyclization of an amide precursor in the presence of an oxidant and a metal catalyst. researchgate.netmdpi.com

Hypervalent iodine reagents are highly valuable in organic synthesis due to their oxidizing properties and have been extensively used for the construction of spirocyclic scaffolds. nih.govnih.govbeilstein-journals.org These reagents can be used in stoichiometric or catalytic amounts and are considered more environmentally benign alternatives to heavy metals. nih.govnih.govbeilstein-journals.org

The synthesis of spirocycles using hypervalent iodine reagents often proceeds via a dearomatization process. nih.govbeilstein-journals.org For example, ortho-substituted phenols can be cyclized to form spirocarbocyclic compounds using phenyliodine(III) diacetate (PIDA) as an electrophile. beilstein-journals.org The electrophilic nature of various iodine(III) reagents has been explored to develop a range of synthetic transformations leading to diverse spirocyclic structures. nih.govbeilstein-journals.org

Table 3: Examples of Oxidative Cyclization for Spirocycle Synthesis

PrecursorReagent/CatalystProduct TypeReference
2-Hydroxy-N-(4-hydroxyphenyl)acetamidePhI(OAc)₂ / Cu[(CH₃CN)₄ClO₄]1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione researchgate.netmdpi.com
ortho-Substituted phenolsPhenyliodine(III) diacetate (PIDA)Spirocarbocyclic compounds beilstein-journals.org

Nucleophilic Addition and Ring-Forming Reactions

Nucleophilic addition and subsequent ring-forming reactions represent a fundamental approach to the synthesis of heterocyclic and spirocyclic compounds. 20.210.105 These reactions can be part of a cascade sequence, leading to complex molecular architectures. 20.210.105

The synthesis of spirocyclic thia compounds can be inferred to proceed through methods such as dearomatization cyclization, which can be initiated by a nucleophilic attack. vulcanchem.com For example, the one-pot, three-component condensation of ketones, aromatic amines, and mercaptoacetic acid is an efficient strategy for constructing thia-azaspiro[4.5]decan frameworks. This reaction likely involves nucleophilic addition steps to form the heterocyclic rings.

Furthermore, the synthesis of related spiro systems, such as glucopyranosylidene-spiro-iminothiazolidinone, has been achieved through the reaction of a thiourea (B124793) derivative with a suitable electrophile, which involves nucleophilic attack by the sulfur atom. pdbj.org

Cyclization Processes Involving Appropriate Precursors

The synthesis of spiroheterocycles like this compound often employs cyclization reactions of specifically designed precursors. thieme-connect.com One common strategy involves the reaction of a cyclic ketone with a difunctional nucleophile. For instance, derivatives of the related 1-oxa-7λ6-thia-4-azaspiro[4.5]decane-7,7-dione system have been synthesized by reacting dihydro-2H-1λ6-thiopyran-1,1,3(4H)-trione with N-substituted 2-aminoethanols. dsau.dp.ua This reaction proceeds via the formation of an enamine intermediate which then undergoes spirocyclization. dsau.dp.ua The nature of the substituent on the nitrogen atom of the aminoethanol is crucial for the success of the cyclization. dsau.dp.ua

Another approach involves multicomponent reactions. For example, the synthesis of 2-oxa-7,9-diazaspiro[4.5]decane derivatives has been achieved through a one-pot reaction of a β-keto-γ-lactone (tetronic acid) with urea (B33335) and two equivalents of an aldehyde. thieme-connect.com This method is noted for its regioselectivity, affording products with a specific cis-configuration. thieme-connect.com

General Cyclization and Ring Expansion Reactions

General cyclization strategies are fundamental to the synthesis of various spirocyclic systems, including azaspiro[4.5]decanes. These can include radical-mediated processes and transition metal-catalyzed reactions. For instance, copper-catalyzed tandem radical addition and dearomatizing cyclization of N-benzylacrylamides has been used to synthesize 2-azaspiro[4.5]decane derivatives.

Ring expansion reactions also offer a pathway to these spirocyclic structures. While specific examples for this compound are not prevalent in the reviewed literature, the general principle involves the rearrangement of a smaller ring system to a larger one, often driven by the release of ring strain or the formation of a more stable product.

Strategies for Derivatization and Functionalization of the this compound Scaffold

Once the core this compound scaffold is assembled, further derivatization and functionalization can be carried out to introduce a variety of substituents and modify the properties of the molecule. These modifications can be targeted at either the azaspirodecane moiety or the oxa-thia-aza rings.

Introduction of Substituents on the Azaspirodecane Moiety

The introduction of substituents onto the azaspirodecane portion of the molecule is a key strategy for creating analogues with diverse properties. This can be achieved by starting with substituted precursors or by modifying the parent scaffold. For example, in the synthesis of 1-oxa-7λ6-thia-4-azaspiro[4.5]decane-7,7-diones, the use of N-substituted 2-aminoethanols directly leads to derivatives with substituents on the nitrogen atom. dsau.dp.ua

Another approach involves the functionalization of existing groups on the spirocycle. For instance, a hydroxyl group on the azaspirodecane ring can be a handle for further reactions. The synthesis of 6-oxa-spiro[4.5]decane derivatives has been accomplished through a one-pot method involving the ring-opening of benzo[c]oxepines and a formal 1,2-oxygen migration, yielding a variety of substituted products. nih.gov

Functional Group Transformations within the Oxa-Thia-Aza Rings

Modifications within the heterocyclic rings of the this compound system allow for fine-tuning of its electronic and steric properties.

The sulfur atom in the thia-azaspirodecane ring is a common site for functional group transformation, particularly oxidation. The thioether can be oxidized to a sulfoxide (B87167) or a sulfone. For example, the synthesis of 1-oxa-7λ6-thia-4-azaspiro[4.5]decane-7,7-diones involves a precursor that already contains a sulfone group. dsau.dp.uaresearchgate.net The oxidation state of the sulfur atom can significantly influence the biological activity and physicochemical properties of the molecule.

The following table summarizes the oxidation of the sulfur atom in related thia-spiro compounds:

Starting MaterialOxidizing AgentProductReference
ThioetherHydrogen peroxideSulfoxide/Sulfone
Dihydro-2H-thiopyran-3(4H)-oneNot specifiedDihydro-2H-1λ6-thiopyran-1,1,3(4H)-trione dsau.dp.ua

Derivatized this compound analogues can undergo nucleophilic substitution reactions to introduce further diversity. For instance, a chloroacetyl group attached to the nitrogen atom of a related 3-oxa-1-azaspiro[4.5]decane derivative provides a reactive site for nucleophilic attack. ontosight.ai This allows for the attachment of various functional groups.

In the synthesis of related 1-oxa-4-thia-8-azaspiro[4.5]decane derivatives, nucleophilic substitution is a key step. For example, 1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone is synthesized via a reaction that likely involves the nucleophilic attack of the azaspirodecane nitrogen on an activated carbonyl species.

The table below provides examples of nucleophilic substitution reactions on related azaspirodecane systems.

ElectrophileNucleophileProductReference
Chloroacetylated azaspirodecaneVarious nucleophilesSubstituted acetylated azaspirodecane ontosight.ai
Activated carbonyl speciesAzaspirodecaneN-acylated azaspirodecane

Alkylation of Spirocyclic Intermediates

The synthesis of related spiroheterocycles, such as 1-oxa-7λ⁶-thia-4-azaspiro[4.5]decane-7,7-diones, highlights the critical role of N-alkylation in the formation of the spirocyclic core. dsau.dp.ua Research demonstrates that the reaction between a six-membered β-keto sulfone (dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione) and N-substituted 2-aminoethanols successfully yields the desired spiro compounds. dsau.dp.uaresearchgate.net

In contrast, the reaction with unsubstituted 2-aminoethanol does not produce the spirocyclic product. dsau.dp.ua Instead, it results in the formation of an open-chain enamine. researchgate.net This difference in reactivity is attributed to the electronic stabilization provided by the alkyl group on the nitrogen atom. The alkyl group's positive inductive effect is believed to stabilize a key resonance structure of the intermediate, which is necessary for the subsequent spirocyclization to occur. dsau.dp.ua The absence of this stabilizing alkyl group prevents the cyclization, leading to the alternative enamine product. dsau.dp.ua

Table 1: Effect of Amine Substitution on Spirocyclization

Reactant Substituent (R) on Aminoethanol Product Type Spirocyclization Outcome
Dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione Methyl (Me) 1-oxa-7λ⁶-thia-4-azaspiro[4.5]decane-7,7-dione Successful
Dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione Benzyl (PhCH₂) 1-oxa-7λ⁶-thia-4-azaspiro[4.5]decane-7,7-dione Successful
Dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione Hydrogen (H) Enamine Unsuccessful

Scalability and Practical Considerations in Synthetic Route Development

For instance, some synthetic strategies for spirocyclic pyrrolidines, which share structural motifs with the target compound, are limited by the high cost or instability of precursors, or the use of hazardous reagents like toxic cyanides. acs.org The development of robust, multi-gram scale syntheses from readily available materials is a significant goal in this field. acs.org Efficient methods for constructing oxa-spirocyclic frameworks, in particular, are considered to be relatively underdeveloped, adding to the challenge. researchgate.net The rigidity and three-dimensional structure of spirocycles make them attractive scaffolds, driving the need for practical and scalable synthetic approaches. whiterose.ac.ukthieme-connect.com

Yield Optimization and Efficiency Assessment

Optimizing reaction yields is a crucial aspect of assessing the efficiency of a synthetic route. In the synthesis of 1-oxa-7λ⁶-thia-4-azaspiro[4.5]decane-7,7-dione analogues, high yields have been achieved. dsau.dp.ua The efficiency of these reactions can be further improved by adjusting the stoichiometry of the reactants. It has been observed that using a 1.5-fold excess of the amine component leads to products with considerably higher purity and improved yields. dsau.dp.ua

Table 2: Reported Yields for Analogous Spirocyclic Compounds

Compound Synthetic Method Yield Reference
4-Methyl-1-oxa-7λ⁶-thia-4-azaspiro[4.5]decane-7,7-dione Reaction of β-keto sulfone with N-methylethanolamine High dsau.dp.ua
4-Benzyl-1-oxa-7λ⁶-thia-4-azaspiro[4.5]decane-7,7-dione Reaction of β-keto sulfone with N-benzylethanolamine High dsau.dp.ua
4-Azaspiro[2.4]heptane Multi-step approach from non-ketone precursor 24% (total) acs.org
6-(4-Fluorophenyl)-9-thia-1-aza-spiro[5.5]undecan-4-one Saponification of ester precursor 70% whiterose.ac.uk

Precursor Design for Intermediate Stabilization

The stability of reaction intermediates is a determining factor in the success of a synthetic pathway, and precursor design plays a pivotal role in ensuring this stability. As discussed previously, the successful synthesis of 1-oxa-7λ⁶-thia-4-azaspiro[4.5]decane-7,7-diones depends on the N-alkylation of the 2-aminoethanol precursor. dsau.dp.ua The alkyl group stabilizes a crucial cationic intermediate, thereby facilitating the desired spirocyclization. dsau.dp.ua This is a clear example of how precursor modification directly influences the reaction outcome by stabilizing a key intermediate.

In a broader context, precursor design also involves choosing starting materials that circumvent the formation of unstable intermediates altogether. For example, in the synthesis of certain spirocycles like 4-azaspiro[2.4]heptane, the corresponding cyclic ketone precursor (cyclopropanone) is unstable. acs.org A successful scalable synthesis was therefore designed to avoid this specific precursor, instead forming a key intermediate through an alternative route. acs.org This strategic selection of precursors is essential for developing reliable and high-yielding synthetic methods for complex spirocyclic systems.

Chemical Reactivity and Reaction Mechanisms of 6 Oxa 2 Thia 9 Azaspiro 4.5 Decane Analogues

Characteristic Reactions of Spirocyclic Amides and Heterocycles

Spirocyclic systems containing amide and other heterocyclic moieties exhibit a diverse range of characteristic reactions. The reactivity is often driven by the release of ring strain, the nature of the heteroatoms, and the presence of functional groups.

One of the key reactions is ring-opening and rearrangement . The inherent strain in the spirocyclic framework can be relieved through cleavage of one of the rings, often initiated by acid, base, or thermal conditions. For instance, highly strained spirocyclic systems can undergo thermal rearrangement to form more stable structures like furanones and butenolides. nih.gov The relief of ring strain is a significant driving force in these transformations. nih.gov

Nucleophilic additions are also common, particularly at carbonyl groups within the spirocyclic structure. The stereoselectivity of these additions is often high due to the rigid, three-dimensional nature of the spirocycle, which directs the approach of the nucleophile. nih.gov

Spirocyclic amides and heterocycles can also participate in cycloaddition reactions . For example, spiro-oxindoles, which feature a spirocyclic junction at the 3-position of an oxindole (B195798) core, are prominent in natural product chemistry and have been synthesized through various cycloaddition strategies. nih.govrsc.org These reactions often proceed with high stereoselectivity, a hallmark of spirocyclic chemistry. nih.gov

Furthermore, intramolecular cyclization is a powerful method for the synthesis of complex spirocyclic systems. These reactions can be catalyzed by transition metals or promoted by hypervalent iodine reagents, leading to the formation of new rings and intricate molecular architectures. beilstein-journals.orgresearchgate.net

The reactivity of spirocyclic heterocycles can be modulated by the heteroatoms present. For example, the presence of a sulfur atom, as in the 6-oxa-2-thia-9-azaspiro[4.5]decane scaffold, introduces the potential for reactions specific to sulfides, such as oxidation to sulfoxides or sulfones, and participation in thio-Michael additions.

The table below summarizes some characteristic reactions of spirocyclic amides and heterocycles.

Reaction TypeDriving Force / Key FeatureExample Product(s)
Ring-Opening/RearrangementRelief of ring strainFuranones, Butenolides nih.gov
Nucleophilic AdditionHigh stereoselectivity due to rigid scaffoldStereodefined alcohols
CycloadditionConstruction of complex polycyclic systemsSpiro-oxindoles nih.govrsc.org
Intramolecular CyclizationFormation of new ringsFused and spiro polycyclic compounds beilstein-journals.orgresearchgate.net

Intramolecular Cyclization Pathways

Intramolecular cyclization represents a cornerstone in the synthesis of spirocyclic scaffolds, including analogues of this compound. These pathways offer an efficient means to construct the characteristic spiro junction and the associated heterocyclic rings, often with a high degree of stereocontrol. The nature of the starting materials and the reaction conditions dictates the specific cyclization pathway followed.

One prominent pathway involves the intramolecular coupling of a thioester and an olefin , catalyzed by transition metals like nickel. This method allows for the simultaneous transfer of both the acyl and thiol moieties to the alkene, effectively suppressing side reactions such as decarbonylation and β-hydrogen elimination. Mechanistic studies suggest a pathway involving oxidative addition, olefin insertion, and reductive elimination. researchgate.net

Another significant route is strain-release driven spirocyclization . In this approach, highly strained starting materials, such as azabicyclo[1.1.0]butyl ketones, undergo electrophilic activation, triggering an intramolecular spirocyclization event. This process can be coupled with the desilylation of a protecting group to yield a diverse range of spiro-azetidine products. nih.gov The reaction proceeds through a proposed cation-induced intramolecular cyclization–desilylation mechanism. nih.gov

Hypervalent iodine reagents are also instrumental in mediating intramolecular cyclizations to form spirocyclic compounds. For instance, phenolic derivatives can be treated with reagents like phenyliodine(III) diacetate (PIDA) to induce spirocyclization. beilstein-journals.org These reactions can be performed catalytically in the presence of an oxidant. beilstein-journals.org The electrophilicity of the iodine(III) reagent plays a crucial role in initiating the cyclization. beilstein-journals.org

The biosynthesis of many natural products containing spirocyclic moieties also relies on intramolecular cyclization pathways. For example, the formation of the spiro-oxindole in paraherquamide (B22789) biosynthesis is catalyzed by a flavin monooxygenase, which proceeds through an indole (B1671886) epoxidation route. nih.gov In other cases, cytochrome P450 enzymes can catalyze spirocycle formation via a radical mechanism. nih.gov

Below is a table summarizing key aspects of different intramolecular cyclization pathways leading to spirocyclic systems.

Cyclization PathwayCatalyst/ReagentKey Mechanistic StepResulting Spirocyclic System
Thioester-Olefin CouplingNickel catalystOxidative addition/olefin insertion/reductive elimination researchgate.netSpirocycles with incorporated methylene (B1212753) sulfide
Strain-Release Driven SpirocyclizationElectrophilic activationCation-induced intramolecular cyclization–desilylation nih.govSpiro-azetidines
Hypervalent Iodine-Mediated CyclizationPIDA, PIFAElectrophilic attack on a nucleophilic moiety beilstein-journals.orgAza-spirocarbocyclic compounds, spirolactams
Biocatalytic SpirocyclizationFlavin monooxygenase, Cytochrome P450Indole epoxidation, radical cyclization nih.govSpiro-oxindoles

Ring Rearrangements and Transformations of Spirocyclic Systems

Spirocyclic systems, including analogues of this compound, are prone to a variety of ring rearrangements and transformations, often driven by the release of inherent ring strain or facilitated by catalysts. These reactions can lead to the formation of new, often more complex, molecular architectures.

One of the most characteristic transformations is the skeletal rearrangement of the spirocyclic core . For instance, spiro[4.4]nonatrienes have been shown to undergo palladium-mediated rearrangements to form annulated fulvenes. rsc.org Mechanistic studies suggest that these transformations can proceed through pathways involving a 1,5-vinyl shift or an oxidative Heck reaction followed by a dyotropic shift. rsc.org High temperatures can also induce skeletal rearrangements to form indene (B144670) systems. rsc.org

Ring expansion is another common transformation observed in spirocyclic systems. For example, 1-oxaspiro[2.3]hexanes can undergo a facile ring expansion to cyclopentanones under Lewis acidic conditions. nih.gov This reaction is driven by the release of strain energy from both rings. nih.gov Similarly, base-promoted ring-expansion reactions of indolones can lead to the formation of substituted quinolines. researchgate.net

Ring-rearrangement metathesis (RRM) provides a versatile strategy for the transformation of spirocyclic systems. This method has been successfully applied to the synthesis of various spiro heterocyclic compounds. beilstein-journals.org For instance, a ring-opening metathesis followed by a ring-closing metathesis (ROM-RCM) sequence can be used to convert norbornene derivatives into spiro heterocyclic systems. beilstein-journals.org

The presence of specific functional groups within the spirocyclic framework can also trigger unique rearrangements. For example, a base-mediated rearrangement of spirocyclic indolenines to cyclopentanone-fused quinolines has been developed. researchgate.net Density functional theory (DFT) calculations suggest that this reaction proceeds via an enol/enolate intermediate. researchgate.net

The following table summarizes some key ring rearrangements and transformations of spirocyclic systems.

Rearrangement/TransformationDriving Force/CatalystResulting Structure(s)
Skeletal RearrangementPalladium catalysis, High temperatureAnnulated fulvenes, Indene systems rsc.org
Ring ExpansionLewis acids, Base promotionCyclopentanones, Substituted quinolines nih.govresearchgate.net
Ring-Rearrangement Metathesis (RRM)Grubbs catalystSpiro heterocyclic compounds beilstein-journals.org
Functional Group-Driven RearrangementBase mediationCyclopentanone-fused quinolines researchgate.net

Hetero-Michael Addition Reactions with Unsaturated Carbonyls and Thiols (Relevant to Scaffold Reactivity)

The presence of a thiol group within the this compound scaffold, or its analogues, introduces the potential for participation in hetero-Michael addition reactions. This type of reaction, also known as aza- or thia-Michael addition, is a conjugate addition of a heteroatom nucleophile to an α,β-unsaturated carbonyl compound. researchgate.net

The reactivity of thiols in hetero-Michael additions is a key consideration for the chemical behavior of thia-spirocyclic compounds. Thiols are effective nucleophiles for this transformation, and the reaction is often reversible. researchgate.netnih.gov The rate and equilibrium of the reaction are influenced by several factors, including the steric and electronic properties of both the thiol and the Michael acceptor. acs.org

Under physiological conditions, the reactivity of thiols with Michael acceptors is of significant interest in the context of covalent modifiers in drug discovery. nih.govnih.gov The reaction proceeds via a second-order rate law, and the rate constants are dependent on experimental conditions such as solvent, temperature, and the pKa of the thiol. nih.gov

The electrophilicity of the α,β-unsaturated carbonyl is a major determinant of reactivity. Electron-withdrawing groups on the Michael acceptor generally increase its electrophilicity and accelerate the rate of the hetero-Michael addition. Conversely, steric hindrance around the β-carbon of the acceptor can decrease the reaction rate. acs.org

For spirocyclic systems containing a thiol moiety, the intramolecular hetero-Michael addition can be a facile process, leading to the formation of bicyclic or bridged systems. The proximity of the thiol group to a tethered α,β-unsaturated carbonyl can significantly promote cyclization.

The table below provides a summary of key factors influencing hetero-Michael addition reactions involving thiols.

FactorInfluence on ReactivityNotes
Thiol Nucleophilicity Higher nucleophilicity generally leads to a faster reaction.The pKa of the thiol is a key determinant; the thiolate anion is the active nucleophile. nih.gov
Michael Acceptor Electrophilicity Increased electrophilicity of the β-carbon enhances the reaction rate.Electron-withdrawing groups on the acceptor increase its reactivity. acs.org
Steric Hindrance Increased steric bulk on either the thiol or the Michael acceptor can decrease the reaction rate.Steric effects can influence both the rate and the equilibrium of the reaction. acs.org
Solvent and pH The solvent can influence the stability of the transition state, and pH affects the concentration of the thiolate anion.Aqueous buffered solutions are often used to mimic physiological conditions. nih.gov
Reversibility The hetero-Michael addition of thiols is often a reversible process. researchgate.netThe position of the equilibrium depends on the relative stability of the reactants and the adduct.

Comparative Reactivity with Monocyclic and Other Spirocyclic Analogues

The reactivity of this compound analogues is best understood when compared to their monocyclic counterparts and other spirocyclic systems. This comparison highlights the unique chemical properties imparted by the spirocyclic scaffold.

A key difference between spirocyclic and monocyclic compounds lies in their three-dimensional structure and conformational rigidity . Spirocycles possess a more defined and rigid three-dimensional shape compared to their more flexible monocyclic analogues. rsc.org This rigidity can lead to higher stereoselectivity in reactions, as the spirocyclic framework can effectively shield one face of a reactive center, directing the approach of reagents. nih.gov

The incorporation of a spirocyclic motif can also influence physicochemical properties . For example, replacing a carbonyl group in a monocyclic heterocycle with a spirocyclic oxetane (B1205548) has been shown to significantly improve metabolic stability, although effects on solubility and lipophilicity can vary. acs.org In another study, the introduction of an oxygen atom into a spirocyclic unit dramatically improved aqueous solubility compared to the corresponding carbocyclic spirocycle. rsc.org

When comparing different spirocyclic systems, the nature and size of the constituent rings play a crucial role in determining reactivity. The inherent ring strain in smaller rings, such as cyclopropane (B1198618) or cyclobutane, can serve as a driving force for ring-opening and rearrangement reactions. nih.gov For instance, the reactivity of 1-oxaspiro[2.2]pentanes is largely governed by the relief of ring strain upon nucleophilic attack or Lewis acid-mediated rearrangement. nih.gov

The type of heteroatoms within the spirocyclic framework also has a profound impact on reactivity. For example, a comparative study of the cycloaddition reactivity of a 1,2,3,5-tetrazine (B1252110) and a 1,2,4,5-tetrazine (B1199680) revealed distinct behaviors toward different classes of dienophiles. nih.gov Similarly, the presence of a sulfur atom in the this compound scaffold introduces the potential for unique reactivity, such as thio-Michael additions, that would be absent in an all-oxygen or all-nitrogen analogue.

The following table provides a comparative overview of the reactivity of spirocyclic versus monocyclic analogues.

FeatureSpirocyclic AnaloguesMonocyclic Analogues
Conformational Flexibility More rigid and defined 3D structure rsc.orgGenerally more flexible
Stereoselectivity in Reactions Often higher due to steric shielding nih.govCan be lower due to conformational mobility
Ring Strain Can be a significant driving force for reactivity, especially with small rings nih.govGenerally less strained, unless small rings are present
Physicochemical Properties Can offer improved metabolic stability and solubility acs.orgrsc.orgProperties are dependent on the specific ring and substituents
Reactivity Can undergo unique rearrangements and transformations driven by the spirocyclic core rsc.orgReactivity is primarily dictated by the functional groups on the single ring

Structural Elucidation and Advanced Spectroscopic Characterization of 6 Oxa 2 Thia 9 Azaspiro 4.5 Decane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the intricate structures of these spirocyclic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the complete molecular architecture.

Proton NMR (¹H NMR) spectroscopy provides critical information about the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) of each signal reveal the electronic environment of the protons and their spatial relationship to neighboring protons.

In the case of the derivative, Methanesulfonic acid 6-oxa-2-thiaspiro[4.5]dec-9-yl ester , the ¹H NMR spectrum shows a complex pattern of signals corresponding to the protons in the spirocyclic framework and the mesylate group. nih.govscispace.comclockss.org The spectrum, recorded in CDCl₃, exhibits a multiplet at δ 4.89 ppm, which is characteristic of the proton on the carbon bearing the mesylate group (C9-H). nih.govscispace.comclockss.org Protons adjacent to the oxygen and sulfur heteroatoms in the five- and six-membered rings appear as multiplets in the δ 2.78-3.85 ppm range. nih.govscispace.comclockss.org The methyl protons of the methanesulfonyl group are readily identified as a sharp singlet at δ 3.00 ppm. nih.govscispace.comclockss.org

For a related derivative, 6-Ethyl-7,9-diphenyl-1-oxa-4-thia-8-azaspiro[4.5]decane , the ¹H NMR spectrum confirms the presence of the phenyl and ethyl groups, with aromatic protons appearing as a multiplet at δ 7.21 ppm and the ethyl group protons showing characteristic multiplets. tandfonline.com The protons on the heterocyclic rings are observed between δ 2.26 and 4.10 ppm. tandfonline.com

Interactive Table: ¹H NMR Data for 6-Oxa-2-thia-9-azaspiro[4.5]decane Derivatives

Compound Key Proton Signals (δ ppm) Description Source(s)
Methanesulfonic acid 6-oxa-2-thiaspiro[4.5]dec-9-yl ester 4.89 (m, 1H), 3.85 (m, 1H), 3.59 (m, 1H), 3.00 (s, 3H), 3.00 (br s, 2H), 2.78 (br s, 2H), 2.30 (m, 1H), 2.15–1.82 (m, 5H) Signals correspond to the spirocyclic protons and the methanesulfonyl group. nih.govscispace.comclockss.org
6-Ethyl-7,9-diphenyl-1-oxa-4-thia-8-azaspiro[4.5]decane 7.21 (m, 10H), 3.98-4.10 (m, 4H), 3.45 (d, 1H), 2.97 (m, 2H), 2.26 (dd, 1H), 1.98 (m, 1H), 1.05 (m, 2H), 0.35 (m, 3H) Signals include aromatic protons from diphenyl groups and protons from the ethyl and spirocyclic systems. tandfonline.com

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom typically produces a distinct signal, and its chemical shift indicates its hybridization state (sp³, sp², sp) and the nature of the atoms attached to it.

For Methanesulfonic acid 6-oxa-2-thiaspiro[4.5]dec-9-yl ester , the ¹³C NMR spectrum confirms the presence of the spiro carbon and other carbons in the two rings. As it is a mixture of diastereomers, pairs of signals are observed for many of the carbons. nih.govscispace.comclockss.org The spiro carbon atoms (C5) are found at δ 84.27 and 83.73 ppm. The carbon attached to the mesylate group (C9) appears at δ 75.86 and 75.76 ppm. nih.govscispace.comclockss.org Carbons adjacent to the sulfur and oxygen atoms are observed in the range of δ 32.00-59.56 ppm, which is typical for sp³ hybridized carbons next to heteroatoms. nih.govvulcanchem.com The methyl carbon of the mesylate group has a chemical shift of δ 38.93 ppm. nih.govscispace.comclockss.org

Interactive Table: ¹³C NMR Data for a this compound Derivative

Compound Key Carbon Signals (δ ppm) Description Source(s)
Methanesulfonic acid 6-oxa-2-thiaspiro[4.5]dec-9-yl ester 84.27, 83.73, 75.86, 75.76, 59.56, 58.93, 42.23, 40.94, 39.05, 38.93, 38.76, 38.47, 37.36, 32.36, 32.00, 28.59, 28.34 The spectrum shows pairs of signals for the diastereomeric mixture, confirming the carbon skeleton of the spirocyclic system. nih.govscispace.comclockss.org

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR techniques are essential for confirming the complex structure of spirocyclic systems.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is invaluable for tracing the proton connectivity throughout the individual rings of the spiro-framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are bonded through just a few bonds. For spirocyclic compounds, NOESY is crucial for determining the relative stereochemistry, including the orientation of substituents on the rings.

The structures of related azaspiro compounds have been definitively confirmed using a combination of COSY, NOESY, and other 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence), which correlates proton signals with their directly attached carbon signals. dsau.dp.ua For instance, in the analysis of related spiro systems, COSY and NOESY spectra were used to establish the complete assignment of the ¹H and ¹³C NMR data and confirm the spirocyclic structure. tandfonline.comdsau.dp.ua

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and, with high resolution, its elemental formula.

HRMS provides a highly accurate mass measurement, often to four or more decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass. For example, HRMS data for related spirocyclic mesylates and azides has been used to confirm their calculated molecular formulas. nih.govclockss.org The observed mass for a similar compound, Methanesulfonic acid 6-oxaspiro[4.5]dec-9-yl ester, was found to be 257.0811 for the sodium adduct [M+Na]⁺, which corresponds well with the calculated mass of 257.0824 for the formula C₁₀H₁₈O₄NaS. nih.govclockss.org This level of accuracy is vital for validating the identity of newly synthesized derivatives.

ESI-MS is a soft ionization technique that is particularly well-suited for analyzing polar, and often non-volatile, compounds like the heterocyclic derivatives of interest. It typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺), allowing for straightforward determination of the molecular weight.

The molecular weight of 6-Ethyl-7,9-diphenyl-1-oxa-4-thia-8-azaspiro[4.5]decane was confirmed using ESI-MS. tandfonline.com The analysis showed a peak at an m/z of 340.20, corresponding to the protonated molecule [M+H]⁺, which is in excellent agreement with the calculated mass of 340.18 for the molecular formula C₂₁H₂₆NOS. tandfonline.com Similarly, the derivative Methanesulfonic acid 6-oxa-2-thiaspiro[4.5]dec-9-yl ester was analyzed by APCI-MS (Atmospheric Pressure Chemical Ionization), a related technique, which showed a potassium adduct [M+K]⁺ at m/z 291, consistent with its structure. nih.govscispace.com

Interactive Table: Mass Spectrometry Data for this compound Derivatives

Compound MS Technique Ion Observed m/z (Calculated) m/z (Found) Source(s)
Methanesulfonic acid 6-oxa-2-thiaspiro[4.5]dec-9-yl ester APCI-MS [M+K]⁺ - 291 nih.govscispace.com
6-Ethyl-7,9-diphenyl-1-oxa-4-thia-8-azaspiro[4.5]decane ESI-MS [M+H]⁺ 340.18 340.20 tandfonline.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential non-destructive technique for identifying the primary functional groups within a molecule. The vibrational frequencies of specific bonds are measured as absorptions of infrared radiation. For this compound, the key functional groups are the secondary amine (N-H), the ether (C-O-C), and the thioether (C-S-C).

Spectroscopic data for a related derivative, 6-oxa-2-thiaspiro[4.5]decan-9-ol, predicts a C-S vibration around 700 cm⁻¹ vulcanchem.com. This aligns with the expected region for thioether linkages. The presence of these characteristic bands in an experimental spectrum would provide strong evidence for the this compound scaffold.

Table 1: Predicted Infrared Absorption Frequencies for this compound

Functional Group Bond Predicted Absorption Range (cm⁻¹) Vibration Type
Secondary Amine N-H 3300 - 3500 Stretch
Alkane C-H 2850 - 2960 Stretch
Ether C-O-C 1070 - 1150 Stretch

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) within a compound. This provides a fundamental check of a sample's purity and verifies that its empirical formula matches the proposed molecular formula.

For this compound, the molecular formula is C₇H₁₃NOS. Based on the atomic masses of its constituent elements, the theoretical elemental composition can be calculated precisely. Experimental values obtained from a purified sample should align closely with these theoretical percentages to confirm the compound's identity and purity.

For example, a study on N-(2,6-Dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2-hydroxy-2,2-diphenylacetamide demonstrated the utility of this method by comparing calculated values (C 67.90%, H 6.65%, N 6.60%) with the experimentally found values (C 68.27%, H 6.89%, N 6.24%), thereby supporting the proposed structure researchgate.net.

Table 2: Theoretical Elemental Composition of this compound (C₇H₁₃NOS)

Element Symbol Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Mass Percentage (%)
Carbon C 12.011 7 84.077 52.79
Hydrogen H 1.008 13 13.104 8.23
Nitrogen N 14.007 1 14.007 8.80
Oxygen O 15.999 1 15.999 10.05
Sulfur S 32.06 1 32.060 20.14

| Total | | | | 159.247 | 100.00 |

X-ray Crystallography for Definitive Three-Dimensional Structure

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and stereochemistry, can be generated.

Specific X-ray crystallographic data for the parent this compound is not available in the reviewed literature. However, data from closely related spirocyclic systems provides insight into the structural features that can be expected. For example, the crystal structure of (5R,8S)-8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione was determined by X-ray diffraction grafiati.com. Such an analysis confirms the connectivity of the atoms and reveals the conformation of the constituent rings (e.g., chair, boat, or envelope). In another study of a spiro compound, 4-(dichloroacetyl)-1-oxa-4-azaspiro(4.5)decane, X-ray analysis revealed that the cyclohexyl ring adopts a chair conformation researchgate.net. For this compound, a similar analysis would definitively establish the conformations of both the piperidine (B6355638) and tetrahydrothiophene (B86538) rings and their orientation around the central spiro atom.

Table 3: Representative Crystallographic Data for a Derivative, (5R,8S)-8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione grafiati.com

Parameter Value
Molecular Formula C₁₄H₂₁NO₄
Crystal System Monoclinic
Space Group P2₁
a (Å) 7.2189 (2)
b (Å) 10.9208 (4)
c (Å) 9.7712 (3)
β (°) 107.039 (3)
Volume (ų) 736.31 (4)

Application of Unique Structural Identifiers (e.g., InChI Key Analysis)

In the digital age of chemical databases, unique and machine-readable identifiers are crucial for accurate compound identification and retrieval of information. The IUPAC International Chemical Identifier (InChI) and its condensed version, the InChIKey, serve this purpose. The InChI is a layered text string that encodes the atomic connectivity, tautomeric and isotopic information, stereochemistry, and charge of a molecule. The InChIKey is a shorter, fixed-length hash of the InChI, which is ideal for web searches and database indexing.

The parent compound, this compound, is registered under CAS Number 1367994-20-4 bldpharm.com. Its structure can be translated into a unique InChI string, which in turn generates a specific InChIKey. This allows for the unambiguous identification of the compound and differentiation from its isomers and related derivatives, each of which possesses its own unique set of identifiers.

Table 4: Unique Structural Identifiers for this compound and Related Derivatives

Compound Name Molecular Formula InChIKey Reference
This compound C₇H₁₃NOS Unavailable bldpharm.com
6-Oxa-2-thiaspiro[4.5]decan-9-amine C₈H₁₅NOS ICDSYTUJXHDOSO-UHFFFAOYSA-N N/A
6-Oxa-2-thiaspiro[4.5]decan-9-ol C₈H₁₄O₂S GNJFTZJBQUTMCK-UHFFFAOYSA-N vulcanchem.com
9-Oxa-2λ⁶-thia-6-azaspiro[4.5]decane-2,2-dione hydrochloride C₇H₁₃NO₃S PHPIPABMCIQCGL-UHFFFAOYSA-N uni.lu
6-Oxa-9-azaspiro[4.5]decane C₈H₁₅NO FTGUMOQCPJEKOR-UHFFFAOYSA-N cymitquimica.com

Note: InChIKey for the parent compound is not available in the cited sources but can be generated from its definitive structure.

Table 5: Compound Names Mentioned in this Article

Compound Name
This compound
6-Oxa-2-thiaspiro[4.5]decan-9-ol
N-(2,6-Dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2-hydroxy-2,2-diphenylacetamide
(5R,8S)-8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione
4-(dichloroacetyl)-1-oxa-4-azaspiro(4.5)decane
6-Oxa-2-thiaspiro[4.5]decan-9-amine
9-Oxa-2λ⁶-thia-6-azaspiro[4.5]decane-2,2-dione hydrochloride
6-Oxa-9-azaspiro[4.5]decane

Computational and Theoretical Investigations of 6 Oxa 2 Thia 9 Azaspiro 4.5 Decane

Molecular Modeling and Geometry Optimization

Molecular modeling serves as a fundamental tool to predict the three-dimensional arrangement of atoms in a molecule. For 6-Oxa-2-thia-9-azaspiro[4.5]decane, computational methods are employed to determine the most stable geometric configuration, known as geometry optimization. This process involves calculating the potential energy of the molecule as a function of its atomic coordinates and finding the minimum energy structure.

Conformational Analysis of the Spiro[4.5]decane System

The spiro[4.5]decane framework, which forms the core of this compound, can exist in various conformations due to the flexibility of the six-membered ring. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and their relative energies.

The six-membered ring in a spiro[4.5]decane system can adopt chair, boat, or twist-boat conformations. The relative stability of these conformers is influenced by factors such as steric hindrance and electrostatic interactions between different parts of the molecule. cdnsciencepub.com For substituted spiro[4.5]decanes, the orientation of the substituents (axial or equatorial) plays a significant role in determining the most stable conformation. cdnsciencepub.com Computational studies on similar heterocyclic spiro compounds have shown that the bicyclo[3.3.1]nonane system, a related structure, can adopt a boat-chair conformation. iucr.org The puckering of the rings is a key characteristic, with studies on other spiro compounds revealing varying degrees of puckering in the constituent rings. nih.gov

Electronic Structure Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com DFT calculations can provide insights into the distribution of electrons within the this compound molecule, which is crucial for understanding its reactivity and spectroscopic properties.

These calculations can determine parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and atomic charges. The energy gap between the HOMO and LUMO is particularly important as it relates to the molecule's electronic excitability and chemical reactivity. For spiro compounds in general, the unique orthogonal arrangement of the two rings can lead to only slight electronic connection between them, a phenomenon known as spiroconjugation, which allows for fine-tuning of electronic properties. rsc.org DFT studies on related aza-spiro compounds have been employed to predict regioselectivity in chemical reactions. vulcanchem.com

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts)

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the calculated structure. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a valuable application of computational chemistry.

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, it is possible to predict the chemical shifts. These predictions are highly sensitive to the molecular conformation. For instance, in related 2-azaspiro[4.5]decane derivatives, ¹H and ¹³C NMR spectroscopy is crucial for confirming the spirocyclic structure and the positions of substituents. Similarly, infrared (IR) spectroscopy frequencies corresponding to vibrational modes, such as C-S and O-H stretches, can also be computationally predicted. vulcanchem.com

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. For this compound, this could involve simulating its behavior in various chemical transformations.

For example, simulations could explore the reactivity of the nitrogen or sulfur atoms, or the potential for ring-opening reactions. Transition state analysis helps to understand the energy barriers of these reactions, providing insights into their feasibility and kinetics. While specific reaction mechanism simulations for this compound are not widely published, studies on the synthesis of related spiro compounds often involve understanding reaction pathways such as cyclization and coupling reactions.

Exploration of Molecular Shapes and Chemical Space

The concept of molecular shape and the exploration of chemical space are crucial in drug discovery and materials science. The rigid and three-dimensional nature of spiro compounds like this compound makes them interesting scaffolds for designing new molecules with specific biological activities or material properties. rsc.org

Computational tools can be used to generate and analyze large virtual libraries of derivatives of this compound, exploring the vast chemical space around this core structure. researchgate.net By systematically modifying the scaffold and calculating various molecular descriptors (e.g., size, shape, polarity), it is possible to identify candidates with desired properties. The spiro architecture is known to improve the thermal and morphological properties of organic semiconductors. rsc.org The exploration of the chemical space of spirocycles is considered to be in its early stages, suggesting significant potential for future discoveries.

Applications of 6 Oxa 2 Thia 9 Azaspiro 4.5 Decane As a Chemical Scaffold and Building Block in Advanced Materials and Research

Utilization in Complex Organic Synthesis

The 6-Oxa-2-thia-9-azaspiro[4.5]decane framework serves as a versatile intermediate in the synthesis of diverse and complex organic molecules. Its constituent rings can be synthesized through various methods and the scaffold itself can be readily functionalized.

While direct synthesis of quinolones from this compound is not extensively documented, analogous azaspirocyclic systems are recognized as effective precursors for quinolinone scaffolds. For instance, derivatives of 2-azaspiro[4.5]decane have been successfully utilized in copper-catalyzed reactions to construct quinolinone frameworks. This suggests a potential pathway where the piperidine (B6355638) portion of the this compound scaffold could be similarly employed.

More broadly, the scaffold is a key starting point for a variety of other heterocyclic systems. Research on related 1-thia-4-azaspiro[4.5]decane structures has shown they can be converted into more complex fused heterocyclic systems, such as thiazolopyrimidines and 1,3,4-thiadiazoles. researchgate.net A common synthetic strategy involves the reaction of a suitable piperidin-4-one derivative with a bifunctional reagent like mercaptoethanol, which can lead to the formation of the oxa-thia-azaspiro core in a single step. researchgate.net For example, the synthesis of 6-ethyl-7,9-diphenyl-1-oxa-4-thia-8-azaspiro[4.5]decane was achieved by reacting 3-ethyl-2,6-diphenylpiperidin-4-one (B4943263) with mercaptoethanol. researchgate.net This highlights a plausible and efficient route for generating the parent scaffold.

The this compound scaffold is an excellent building block due to its multiple reaction sites, which allow for the introduction of various functional groups. The secondary amine at the N-9 position is a prime site for modification, such as alkylation, acylation, and sulfonylation, enabling the attachment of diverse substituents.

The synthesis of related spiro systems, such as 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides, has been accomplished through the reaction of dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione with N-substituted 2-aminoethanols. researchgate.netnih.gov This demonstrates how different components can be brought together to assemble the core spirocyclic structure, which can then be used in further synthetic elaborations. The presence of the sulfur atom also opens up possibilities for oxidation to sulfoxides or sulfones, further diversifying the range of accessible functionalized products.

Scaffold Diversification for Chemical Space Exploration

The exploration of novel three-dimensional chemical space is critical in drug discovery and material science. Spirocyclic compounds are particularly valuable in this context due to their structural novelty and rigidity. researchgate.netresearchgate.net

The physicochemical properties of a molecule, such as its solubility, polarity, and lipophilicity, are crucial for its application in material science. The this compound scaffold allows for the fine-tuning of these parameters. acs.org The presence of three different heteroatoms—oxygen, nitrogen, and sulfur—provides multiple sites for hydrogen bonding and polar interactions.

The incorporation of a sulfur atom in place of a nitrogen or carbon atom significantly impacts the molecule's properties. For example, analysis of the related compound 6-Oxa-2-thiaspiro[4.5]decan-9-ol suggests that the thia-analogue is more hydrophobic (estimated LogP ~1.8) compared to its aza-analogue (estimated LogP ~0.9). vulcanchem.com This ability to modulate lipophilicity is a powerful tool for designing molecules with specific solubility and transport characteristics required in materials applications. Furthermore, the nitrogen atom's basicity can be tuned through substitution, affecting the scaffold's interaction with other components in a material matrix. The inherent rigidity of the spirocycle also contributes to enhanced thermal stability in resulting materials. vulcanchem.com

Future Research Directions and Perspectives in 6 Oxa 2 Thia 9 Azaspiro 4.5 Decane Chemistry

Development of Novel and Green Synthetic Methodologies

The synthesis of spiro-heterocycles, including thia-azaspiro derivatives, is an area of continuous development, with a growing emphasis on environmentally benign methods. nih.govrsc.org

Future efforts in the synthesis of 6-oxa-2-thia-9-azaspiro[4.5]decane are likely to focus on green chemistry principles to minimize waste, avoid hazardous reagents, and reduce energy consumption. nih.gov This includes the use of water as a solvent, catalyst-free conditions, and microwave-assisted organic synthesis, which can accelerate reaction rates and improve yields. rsc.orgrsc.org For instance, multicomponent reactions (MCRs) under microwave irradiation have been effectively used for the synthesis of various spiro-heterocycles, offering a pathway to complex molecules in a single step. rsc.org The development of solid-supported acid catalysts also presents a green alternative, avoiding the use of harmful solvents and allowing for easier product purification. nih.gov

Electrochemical synthesis is another emerging green and powerful tool for constructing spirocyclic frameworks through dearomative spirocyclization under mild conditions. chim.it

Table 1: Comparison of Conventional and Green Synthetic Approaches for Spiro-heterocycles

Feature Conventional Synthesis Green Synthesis
Solvents Often uses hazardous organic solvents Emphasizes use of water or solvent-free conditions rsc.orgtandfonline.com
Catalysts May use stoichiometric and hazardous reagents Focus on catalytic amounts of recyclable or benign catalysts (e.g., p-dodecyl benzenesulfonic acid) nih.gov
Energy Often requires high temperatures and long reaction times Utilizes energy-efficient methods like microwave irradiation rsc.org
Atom Economy Can be lower due to multi-step processes with protecting groups Higher atom economy through multicomponent reactions (MCRs) rsc.org
Waste Can generate significant amounts of chemical waste Aims to minimize waste production

The spiro center of this compound is a stereogenic center, and the development of asymmetric syntheses to access enantiomerically pure forms is a significant area of future research. researchgate.net Asymmetric synthesis is crucial as different enantiomers of a chiral molecule can have distinct biological properties. researchgate.net

One promising approach is the use of chiral catalysts, such as chiral phosphoric acids, thioureas, and N-heterocyclic carbenes (NHCs), which have been successful in the enantioselective synthesis of other spiro-heterocycles. researchgate.netnih.gov For instance, NHC organocatalysis has been employed in the enantioselective synthesis of spiroindolenines. researchgate.net Another strategy involves the use of chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. bccollegeasansol.ac.in

The "chiral pool" approach, which utilizes readily available, enantiomerically pure natural products like amino acids or sugars as starting materials, is another viable strategy for the asymmetric synthesis of chiral this compound. bccollegeasansol.ac.in

Table 2: Key Strategies for Asymmetric Synthesis of Chiral Spiro-heterocycles

Strategy Description Example Application
Chiral Catalysis Use of a chiral catalyst to induce enantioselectivity in a reaction. Enantioselective synthesis of spiroindolenines using N-heterocyclic carbene catalysis. researchgate.net
Chiral Auxiliaries A chiral moiety is temporarily attached to the substrate to control stereochemistry. Use of chiral auxiliaries in the alkylation of enolates. bccollegeasansol.ac.in
Chiral Pool Synthesis Utilization of enantiomerically pure starting materials from natural sources. Synthesis of L-alanine from L-lactic acid. bccollegeasansol.ac.in

Advanced Functionalization and Derivatization Chemistry

The this compound scaffold offers multiple sites for functionalization, including the nitrogen atom and various positions on both the oxa- and thia-containing rings. Future research will likely focus on developing a diverse library of derivatives with tailored properties.

Methods for N-functionalization, such as N-alkylation and N-acylation, are expected to be a primary focus. researchgate.net For example, the direct N-alkylation of related spiro-indoline systems has been achieved using various alkyl halides. researchgate.net Additionally, the synthesis of amide derivatives at the nitrogen atom has been explored for other thia-azaspiro[4.5]decanes, leading to compounds with interesting biological activities. nih.gov

Functionalization of the carbon backbone of the spirocycle can also be envisioned. For instance, the introduction of substituents on the piperidine (B6355638) ring of related aza-spirocycles has been shown to influence their biological properties. nih.gov

Table 3: Potential Functionalization Reactions for this compound

Reaction Type Reagents and Conditions Potential Product
N-Alkylation Alkyl halide, base (e.g., K2CO3) researchgate.net N-alkylated this compound
N-Acylation Acyl chloride or anhydride, base N-acylated this compound
Amide Coupling Carboxylic acid, coupling agent (e.g., DCC, HATU) N-amido-6-oxa-2-thia-9-azaspiro[4.5]decane

Deeper Understanding of Reaction Mechanisms and Regio/Stereoselectivity

A more profound understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing methods and designing new ones with high regio- and stereoselectivity.

For instance, in the synthesis of related spiro-heterocycles via cycloaddition reactions, the regioselectivity can be influenced by the nature of the substituents on the reacting partners. bohrium.com Future studies could employ a combination of experimental and computational methods to elucidate the transition states and intermediates of key synthetic steps. This would provide insights into the factors governing the observed selectivity.

For example, in the synthesis of related spiro-thiazolidinones, the proposed mechanism involves the initial formation of an imine, followed by nucleophilic addition of a thiol and subsequent intramolecular cyclization. nih.gov A detailed mechanistic investigation of the formation of this compound would allow for better control over the reaction outcome.

Computational Design and Prediction of Novel Spirocyclic Analogues

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for the design and prediction of novel spirocyclic analogues with desired properties. bohrium.comtandfonline.com DFT calculations can be used to study the electronic and structural properties of molecules, predict their reactivity, and model their interactions with biological targets. tandfonline.comresearchgate.netrsc.org

Future research in this area could involve the use of DFT to:

Predict the regioselectivity of different synthetic routes.

Design novel analogues of this compound with enhanced biological activity or material properties.

Study the conformational preferences of the spirocyclic system, which can influence its biological activity. bldpharm.com

Molecular docking simulations can also be employed to predict the binding modes of these compounds with specific biological targets, aiding in the design of new therapeutic agents. nih.gov

Table 4: Applications of Computational Chemistry in the Study of Spiro-heterocycles

Computational Method Application Reference
Density Functional Theory (DFT) - Prediction of electronic and structural properties- Study of reaction mechanisms- Determination of molecular electrostatic potential bohrium.comtandfonline.comresearchgate.netrsc.org
Molecular Docking - Prediction of binding modes with biological targets- Virtual screening of compound libraries nih.gov
Molecular Dynamics (MD) Simulations - Study of the dynamic behavior of molecules- Analysis of conformational changes tandfonline.com

Exploration of New Materials Science Applications Utilizing the Scaffold Rigidity

The rigid, three-dimensional structure of spirocyclic scaffolds makes them attractive for applications in materials science. bldpharm.comtandfonline.comtandfonline.com The conformational rigidity of the this compound framework could be exploited in the design of novel materials with specific properties.

Potential applications in materials science include:

Organic Electronics: The defined spatial orientation of functional groups attached to the spirocyclic core could be beneficial for creating ordered molecular assemblies for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Porous Materials: The rigid scaffold could serve as a building block for the synthesis of porous organic frameworks (POFs) or metal-organic frameworks (MOFs) with potential applications in gas storage and separation.

Chiral Materials: The inherent chirality of the spirocycle could be utilized in the development of chiral stationary phases for chromatography or as chiral catalysts.

Future research in this area will involve the synthesis of functionalized this compound derivatives and the investigation of their physical and material properties.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 6-Oxa-2-thia-9-azaspiro[4.5]decane?

  • Methodological Approach : Use multi-step synthetic routes starting with commercially available precursors. For example, highlights the use of reagents like dicyclohexylcarbodiimide (DCC) and triethylamine (TEA) in anhydrous solvents (e.g., dichloromethane) for coupling reactions.
  • Optimization Tools : Apply factorial design or orthogonal arrays to minimize experimental trials while varying parameters (e.g., temperature, solvent polarity, catalyst loading). Statistical methods, such as those described in and , can identify critical factors affecting yield and purity .

Q. How should researchers characterize the structural and thermal properties of this compound?

  • Structural Analysis :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm spirocyclic connectivity and heteroatom placement (e.g., sulfur and oxygen). Chemical shifts for analogous spiro compounds are reported in and .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry, as demonstrated for related spirocycles in and .
    • Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and phase transitions, as outlined in and .

Q. What are the best practices for ensuring purity during synthesis and storage?

  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC ( ). Monitor purity via LC-MS (>95% purity threshold) .
  • Storage : Store at 2–8°C under inert atmosphere (argon/nitrogen) to prevent oxidation of sulfur moieties. emphasizes cold-chain transportation for similar compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

  • Case Study : If 1H^1H-NMR signals for diastereomers overlap, employ 2D NMR (e.g., COSY, NOESY) or variable-temperature NMR to distinguish conformers ( ).
  • Computational Validation : Compare experimental spectra with density functional theory (DFT)-predicted chemical shifts. suggests integrating AI tools like COMSOL Multiphysics for molecular modeling .

Q. What reaction mechanisms govern the functionalization of this compound?

  • Mechanistic Probes :

  • Sulfur Reactivity : Investigate nucleophilic substitution at the thia group using alkyl halides or aryl boronic acids under Pd-catalyzed conditions ().
  • Oxa-Ring Opening : Study acid-catalyzed ring-opening reactions (e.g., with HCl) to form linear intermediates, as seen in for analogous spiroethers .
    • Kinetic Analysis : Use stopped-flow spectroscopy or in-situ IR to monitor reaction intermediates ( ).

Q. How can computational methods enhance the design of this compound-based drug candidates?

  • Molecular Dynamics (MD) : Simulate binding interactions with biological targets (e.g., enzymes) using software like AutoDock or GROMACS. highlights AI-driven platforms for predicting pharmacokinetic properties .
  • SAR Studies : Build quantitative structure-activity relationship (QSAR) models by correlating substituent effects (e.g., electron-withdrawing groups on the spiro core) with bioactivity data from and .

Q. What strategies address low yields in large-scale synthesis of this compound?

  • Process Intensification : Implement flow chemistry to improve heat/mass transfer and reduce side reactions ( ).
  • Catalyst Screening : Test alternative catalysts (e.g., immobilized enzymes or heterogeneous metal catalysts) to enhance selectivity. (CRDC subclass RDF2050112) emphasizes reactor design innovations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.